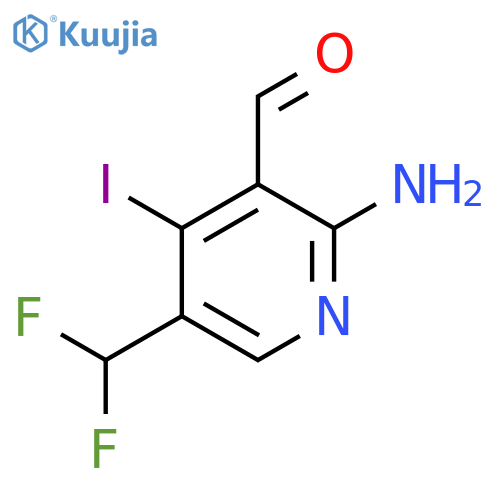

Cas no 1805136-96-2 (2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde)

1805136-96-2 structure

商品名:2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde

CAS番号:1805136-96-2

MF:C7H5F2IN2O

メガワット:298.028680562973

CID:4854515

2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde

-

- インチ: 1S/C7H5F2IN2O/c8-6(9)3-1-12-7(11)4(2-13)5(3)10/h1-2,6H,(H2,11,12)

- InChIKey: RTRGURNWHJIUBZ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=O)C(N)=NC=C1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 193

- トポロジー分子極性表面積: 56

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029068207-1g |

2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde |

1805136-96-2 | 97% | 1g |

$1,460.20 | 2022-04-01 |

2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1805136-96-2 (2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量